Product packaging for 1-Benzyl-2,4,5-trimethylpiperidin-3-one(Cat. No.:)

1-Benzyl-2,4,5-trimethylpiperidin-3-one

Cat. No.: B13157482
M. Wt: 231.33 g/mol
InChI Key: RXZUFZQANYQWEB-UHFFFAOYSA-N
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Description

Contextualization of the Piperidinone Scaffold in Heterocyclic Synthesis

The piperidine (B6355638) ring is a fundamental structural motif in a vast number of natural products and synthetic pharmaceuticals. nih.govacs.org When a carbonyl group is introduced into the piperidine ring, it forms a piperidinone, a scaffold that is a cornerstone in medicinal chemistry and organic synthesis. nih.govencyclopedia.pub Piperidinone derivatives are integral to the development of a wide array of therapeutic agents, exhibiting pharmacological activities that include anticancer, antimicrobial, analgesic, and antipsychotic properties. encyclopedia.pubijnrd.orgbiomedpharmajournal.org

The synthetic versatility of the piperidinone framework allows for the introduction of various substituents at different positions, enabling the fine-tuning of its physicochemical and biological properties. nih.gov The presence of both a nitrogen atom and a carbonyl group offers multiple sites for chemical modification, making it a valuable template for combinatorial chemistry and drug discovery. nih.gov Synthetic strategies to access substituted piperidones are diverse and include multicomponent reactions, intramolecular cyclizations, and modifications of existing piperidine rings. acs.orgrsc.org

Significance of N-Benzyl and Trimethyl Substituents in Chemical Research

The specific substituents on the piperidinone ring profoundly influence its properties. The N-benzyl group is a common protecting group in organic synthesis due to its relative stability and ease of removal. google.com Beyond this synthetic utility, the presence of an N-benzyl group can also confer or enhance biological activity. The benzyl (B1604629) group can engage in various intermolecular interactions, such as π-π stacking and hydrophobic interactions, with biological targets like enzymes and receptors. ontosight.ai Its incorporation into a molecule can also impact metabolic stability. acs.org

The presence of multiple methyl groups, as in a trimethyl-substituted piperidinone, has significant conformational implications. Methyl groups are known to influence the conformational equilibrium of cyclic systems. nih.govresearchgate.net In a piperidinone ring, the stereochemistry of these methyl groups can lock the ring into a specific conformation, which can be crucial for its interaction with a biological target. rsc.org The position and stereochemical orientation of these methyl groups can create a unique three-dimensional structure that dictates the molecule's biological function. rsc.org The study of the conformational effects of methyl substituents on six-membered rings is a classical area of stereochemistry, with well-established principles that can be applied to understand the structure of 1-Benzyl-2,4,5-trimethylpiperidin-3-one. youtube.comlibretexts.org

Current Research Landscape and Underexplored Facets of this compound

A thorough review of the current scientific literature reveals a significant gap in the research specifically dedicated to this compound. While the broader class of substituted piperidinones is extensively studied, this particular polysubstituted derivative remains largely unexplored. There is a lack of published data on its synthesis, spectroscopic characterization, and potential biological activities. This represents a significant underexplored facet within the field of heterocyclic chemistry. The unique substitution pattern of this compound, with a bulky N-benzyl group and three methyl substituents, suggests that it may possess interesting stereochemical properties and biological activities that are yet to be discovered.

Research Scope and Objectives for a Comprehensive Investigation

Given the dearth of information on this compound, a comprehensive investigation is warranted. The primary objectives of such a research program would be:

Synthesis and Purification: To develop a reliable and efficient synthetic route to this compound. This could potentially be achieved through a multi-step synthesis involving the construction of the polysubstituted piperidinone core followed by N-benzylation.

Structural Elucidation: To fully characterize the structure of the synthesized compound using a range of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC), mass spectrometry (MS), and infrared (IR) spectroscopy. X-ray crystallography would be invaluable for determining the precise solid-state conformation and stereochemistry.

Conformational Analysis: To investigate the conformational preferences of the trimethyl-substituted piperidinone ring in solution using advanced NMR techniques and computational modeling.

Exploration of Chemical Reactivity: To study the reactivity of the carbonyl group and other functionalizable positions on the molecule, which could lead to the synthesis of a library of novel derivatives.

Preliminary Biological Screening: To evaluate the potential biological activity of this compound in a variety of assays, guided by the known pharmacological profiles of other substituted piperidinones.

The successful completion of these objectives would provide the first detailed chemical and physical characterization of this compound and lay the groundwork for its potential application in medicinal chemistry and materials science.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₅H₂₁NO
Molecular Weight 231.34 g/mol
IUPAC Name This compound
Physical State Not reported
Melting Point Not reported
Boiling Point Not reported
Solubility Not reported

This table is based on theoretically calculated values and information from chemical suppliers, as experimental data is not available in the peer-reviewed literature.

Table 2: Spectroscopic Data of Structurally Related Piperidinone Derivatives

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)Key IR Bands (cm⁻¹)
1-Benzyl-4-piperidone 7.25-7.35 (m, 5H), 3.60 (s, 2H), 2.75 (t, 4H), 2.50 (t, 4H)208.5, 138.0, 129.0, 128.5, 127.0, 62.5, 50.0, 41.01715 (C=O)
(±)-cis-1-Benzyl-2,6-dimethyl-4-piperidone 7.20-7.40 (m, 5H), 3.60 (s, 2H), 2.80-3.00 (m, 2H), 2.20-2.40 (m, 2H), 1.05 (d, 6H)209.0, 138.5, 129.0, 128.0, 127.0, 60.0, 55.0, 45.0, 15.01710 (C=O)

This table presents representative data for well-characterized, structurally related compounds to provide context. The data is compiled from various sources and should not be directly attributed to this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H21NO B13157482 1-Benzyl-2,4,5-trimethylpiperidin-3-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

1-benzyl-2,4,5-trimethylpiperidin-3-one

InChI

InChI=1S/C15H21NO/c1-11-9-16(13(3)15(17)12(11)2)10-14-7-5-4-6-8-14/h4-8,11-13H,9-10H2,1-3H3

InChI Key

RXZUFZQANYQWEB-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C(C(=O)C1C)C)CC2=CC=CC=C2

Origin of Product

United States

Synthetic Strategies and Methodologies for 1 Benzyl 2,4,5 Trimethylpiperidin 3 One

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 1-Benzyl-2,4,5-trimethylpiperidin-3-one offers several logical bond disconnections to simplify the target molecule into readily available starting materials. The primary disconnections involve the carbon-nitrogen bonds of the piperidine (B6355638) ring and the carbon-carbon bonds that form the backbone of the heterocyclic system.

One plausible retrosynthetic approach involves a primary disconnection at the N1-C2 and N1-C6 bonds, suggesting a cyclization strategy. This leads to a linear precursor, an amino ketone, which can be formed through various well-established reactions. Further disconnection of this linear precursor would reveal simpler building blocks such as an appropriately substituted amine, an aldehyde, and a ketone or its equivalent.

Another key disconnection can be envisioned through a Dieckmann condensation approach. This would involve disconnecting the C2-C3 bond, leading to a diester precursor. This diester could then be traced back to simpler starting materials through disconnection of the C4-C5 bond, suggesting a Michael addition of a nucleophile to an α,β-unsaturated ester.

A third strategy could involve a Mannich-type reaction as a key bond-forming step. This would disconnect the C2-C3 and C4-C5 bonds, leading to three simpler components: benzylamine, a suitable aldehyde, and a ketone. This approach is particularly attractive due to its convergent nature.

Development of Novel Synthetic Pathways

The synthesis of this compound can be approached through various methodologies, including multi-step linear sequences as well as more efficient convergent and divergent strategies.

Multi-Step Synthesis from Precursors

A linear, multi-step synthesis often provides a reliable, albeit sometimes lengthy, route to the target molecule. One such pathway could commence with the synthesis of a substituted β-amino acid derivative. This precursor can then undergo a series of transformations including amide bond formation, reduction, and subsequent cyclization to form the piperidinone ring. The methyl groups at the C2, C4, and C5 positions would need to be introduced at appropriate stages, either through the use of stereocontrolled alkylation reactions or by starting with precursors that already contain the desired stereocenters.

A potential multi-step synthesis could be initiated from a known piperidinone core, followed by sequential alkylation and functional group manipulation. For instance, starting with a simpler piperidinone, the methyl groups could be introduced using enolate chemistry. The final step would involve the N-benzylation of the piperidine nitrogen.

Convergent and Divergent Synthetic Approaches

Convergent syntheses, where different fragments of the molecule are prepared separately and then joined together at a late stage, offer increased efficiency. A plausible convergent strategy for this compound could involve the coupling of a pre-formed, highly functionalized fragment containing the C4 and C5 methyl groups with another fragment that will form the remainder of the piperidine ring.

Divergent strategies, on the other hand, allow for the synthesis of a library of related compounds from a common intermediate. A common precursor to various substituted piperidinones could be synthesized and then subjected to different reaction conditions or reagents to introduce the desired substituents, including the benzyl (B1604629) group and the three methyl groups at specific positions.

Stereoselective Synthesis of this compound

The presence of multiple stereocenters in this compound necessitates the use of stereoselective synthetic methods to control the relative and absolute stereochemistry of the final product.

Diastereoselective Approaches

Diastereoselective synthesis of polysubstituted piperidines can be achieved through various methods. hse.runih.gov Substrate-controlled diastereoselection, where the existing stereocenters in the molecule direct the stereochemical outcome of subsequent reactions, is a common strategy. For example, the stereoselective reduction of a tetrahydropyridine (B1245486) precursor could establish the desired relative stereochemistry of the substituents on the piperidine ring. nih.gov

Another approach involves reagent-controlled diastereoselection, where a chiral reagent is used to induce a specific stereochemical outcome. For instance, the use of a bulky reducing agent could selectively approach the ketone from the less hindered face, leading to a specific diastereomer. Multicomponent reactions can also be designed to proceed with high diastereoselectivity, providing a rapid entry to complex piperidine structures. hse.ru

Enantioselective Synthesis via Chiral Auxiliaries or Catalysis

To obtain enantiomerically pure this compound, enantioselective strategies are required. The use of chiral auxiliaries is a well-established method. researchgate.netcdnsciencepub.com A chiral auxiliary can be attached to one of the starting materials, directing the stereochemical course of the key bond-forming reactions. After the desired stereochemistry is set, the auxiliary can be removed. For example, a chiral amine could be used as a starting material, which would then be incorporated into the piperidine ring, controlling the stereochemistry of the adjacent centers.

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis. nih.govnsf.gov Chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, can be used to catalyze key steps in the synthetic sequence with high enantioselectivity. For instance, an asymmetric Michael addition or an asymmetric Mannich reaction could be employed to set the key stereocenters early in the synthesis. Rhodium-catalyzed asymmetric carbometalation of dihydropyridines is another powerful method for accessing enantioenriched piperidines. nih.gov

Below is a table summarizing potential stereoselective approaches:

Method Description Potential Outcome
Chiral AuxiliaryA chiral molecule is temporarily incorporated into the reacting molecule to direct the stereochemical outcome of subsequent reactions.High diastereomeric excess (d.e.) or enantiomeric excess (e.e.) can be achieved.
Asymmetric CatalysisA small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product.High e.e. with good to excellent yields.
Substrate ControlExisting stereocenters in the substrate direct the formation of new stereocenters.The degree of diastereoselectivity depends on the nature of the substrate and the reaction conditions.

Regioselective Functionalization and Derivatization

Regioselective functionalization is crucial in the synthesis of asymmetrically substituted piperidinones like this compound to ensure the correct placement of the methyl groups at the C2, C4, and C5 positions. A plausible synthetic approach involves the initial construction of a piperidin-3-one (B1582230) ring, followed by sequential and regioselective alkylation.

The regioselectivity of enolate formation is a key factor in the functionalization of piperidin-3-ones. stackexchange.com Unsymmetrical ketones can form two different enolates, the thermodynamic and the kinetic enolate. stackexchange.com The formation of the thermodynamic enolate is favored under conditions that allow for equilibration, such as higher temperatures and weaker bases, leading to the more substituted and stable enolate. stackexchange.com Conversely, the kinetic enolate is formed faster under non-equilibrating conditions, such as low temperatures and strong, sterically hindered bases like lithium diisopropylamide (LDA), by deprotonation of the most accessible α-proton. almerja.com

In the context of a pre-formed 1-benzyl-piperidin-3-one, regioselective methylation at the C2 and C4 positions would be required. The presence of the benzyl group on the nitrogen atom can influence the stereochemical outcome of these alkylations. Derivatization of the carbonyl group at the C3 position, for instance, through the formation of enamines or enol ethers, can also be a viable strategy to direct subsequent functionalization at the adjacent carbon atoms.

A general route to 2,4,5-trisubstituted piperidines has been described starting from enantiopure β-amino esters. nih.gov This approach involves a Michael addition with methyl acrylate (B77674) followed by a Dieckmann condensation to form the piperidinone ring. nih.gov Subsequent functionalization could then be employed to achieve the desired trimethyl substitution pattern.

Catalytic Methods in the Synthesis of the Piperidinone Core

Catalytic methods offer efficient and often stereoselective routes to the synthesis of substituted piperidine and piperidinone cores. These methods can involve transition metal catalysis or organocatalysis.

Catalytic Hydrogenation: A common strategy for the synthesis of piperidines is the catalytic hydrogenation of substituted pyridine (B92270) precursors. researchgate.netacs.org For the synthesis of this compound, a potential precursor could be a 1-benzyl-2,4,5-trimethylpyridinium salt with a hydroxyl group at the 3-position. Catalytic hydrogenation of such a pyridinium (B92312) salt, for instance using a platinum oxide (PtO₂) catalyst, could yield the corresponding piperidin-3-ol. researchgate.net Subsequent oxidation of the hydroxyl group would then provide the desired piperidin-3-one. Iridium-catalyzed ionic hydrogenation of pyridines has also emerged as a robust method with excellent tolerance for various functional groups. chemrxiv.orgchemrxiv.org

Multicomponent Reactions: The Petrenko-Kritschenko piperidone synthesis is a classic multicomponent reaction that condenses an aldehyde, a β-keto ester, and an amine (or ammonia) to form a 4-piperidone. wikipedia.org While this directly leads to a 4-piperidone, modifications of this approach or other multicomponent strategies could potentially be adapted for the synthesis of piperidin-3-ones with the desired substitution pattern. Such reactions are highly atom-economical and can generate molecular complexity in a single step.

Cyclization Reactions: Intramolecular cyclization reactions, such as the Dieckmann condensation, are powerful tools for the formation of cyclic ketones, including piperidinones. numberanalytics.comwikipedia.org A plausible route to a 2,4,5-trisubstituted piperidin-3-one could involve the synthesis of a suitably substituted amino diester precursor, which upon treatment with a base would undergo intramolecular cyclization. nih.govnumberanalytics.com The regioselectivity of the cyclization would be dictated by the substitution pattern of the acyclic precursor.

Optimization of Reaction Conditions and Process Efficiency

The optimization of reaction conditions is paramount to ensure high yield and purity of the final product, this compound. This involves a systematic study of various reaction parameters.

Several factors can be optimized to enhance the yield of the desired product.

Choice of Base and Solvent: In reactions involving enolate chemistry, such as the Dieckmann condensation or subsequent alkylations, the choice of base and solvent is critical. For the Dieckmann condensation, strong bases like sodium hydride or potassium tert-butoxide are often employed. numberanalytics.comnumberanalytics.com The solvent should be inert and capable of solvating the intermediates. Aprotic polar solvents like THF or DMF are common choices.

Temperature Control: Temperature plays a significant role in controlling the regioselectivity and preventing side reactions. For kinetically controlled enolate formation, low temperatures (e.g., -78 °C) are essential. almerja.com In contrast, thermodynamic control may require higher temperatures. stackexchange.com

Catalyst Loading and Type: In catalytic reactions, such as hydrogenation, optimizing the catalyst loading is crucial to balance reaction rate and cost-effectiveness. The choice of catalyst (e.g., PtO₂, Rh/C) and support can also significantly impact the reaction efficiency and selectivity. acs.orgresearchgate.net

Stoichiometry of Reagents: Careful control of the stoichiometry of reactants is necessary to maximize the conversion of the limiting reagent and minimize the formation of byproducts.

A summary of potential optimization strategies for key reaction types is presented in the table below.

Reaction TypeParameter to OptimizePotential Improvement
Dieckmann CondensationBase (e.g., NaH, t-BuOK), Solvent (e.g., THF, DMF), TemperatureImproved cyclization efficiency and yield. numberanalytics.comnumberanalytics.com
AlkylationBase (e.g., LDA), Temperature (-78 °C), Alkylating AgentEnhanced regioselectivity and prevention of poly-alkylation. almerja.com
Catalytic HydrogenationCatalyst (e.g., PtO₂, Rh/C), Pressure, Temperature, SolventIncreased conversion and selectivity. acs.orgresearchgate.net

Achieving high purity is critical, especially when multiple stereoisomers can be formed. The synthesis of this compound can potentially generate a mixture of diastereomers due to the presence of three stereocenters.

Chromatographic Separation: Diastereomers have different physical properties and can often be separated by chromatographic techniques. Reversed-phase flash chromatography using C18 cartridges has been shown to be effective for the purification of diastereomeric mixtures. mysagestore.com High-performance liquid chromatography (HPLC) is another powerful tool for the separation of diastereomers. mdpi.com

Crystallization: Fractional crystallization can be a highly effective method for separating diastereomers if one of the isomers forms crystals more readily or has significantly different solubility. google.com

Derivatization: In some cases, diastereomers that are difficult to separate can be converted into derivatives that are more easily separable. After separation, the derivatizing group can be removed to yield the pure diastereomers.

The table below outlines common purification techniques for diastereomeric compounds.

Purification MethodPrincipleApplicability
Reversed-Phase Flash ChromatographyDifferential partitioning between a nonpolar stationary phase and a polar mobile phase.Effective for a wide range of diastereomers, including drug-like compounds. mysagestore.com
High-Performance Liquid Chromatography (HPLC)High-resolution separation based on differential interactions with the stationary phase.Can separate closely related diastereomers. mdpi.com
Fractional CrystallizationDifferences in solubility between diastereomers.Applicable if one diastereomer crystallizes preferentially. google.com
Extractive DistillationAltering the partial pressure of diastereomers by adding an auxiliary agent.Can be used for the separation of liquid diastereomers. google.com

Chemical Reactivity and Mechanistic Studies of 1 Benzyl 2,4,5 Trimethylpiperidin 3 One

Reactivity of the Ketone Functionality

Nucleophilic Additions and Reductions

The carbonyl group is expected to undergo nucleophilic addition reactions with various reagents. The stereochemical outcome of these additions will be heavily influenced by the steric hindrance imposed by the methyl groups at the C2 and C4 positions.

Reduction of the ketone to the corresponding alcohol, 1-benzyl-2,4,5-trimethylpiperidin-3-ol, can be accomplished using various reducing agents. The choice of reagent is expected to influence the diastereoselectivity of the reaction.

Table 1: Predicted Outcomes of Ketone Reduction

Reducing Agent Expected Major Diastereomer Rationale
Sodium borohydride (B1222165) (NaBH₄) Axial alcohol Attack from the less hindered equatorial face.
Lithium aluminum hydride (LiAlH₄) Axial alcohol Similar to NaBH₄, but more reactive.

Enolate Chemistry and Alpha-Substitution Reactions

The presence of protons on the alpha-carbons (C2 and C4) allows for the formation of enolates under basic conditions. The regioselectivity of enolate formation will be dictated by the relative acidity of the alpha-protons and the steric environment. The methyl group at C4 would likely favor enolate formation at C2. Subsequent reactions of the enolate with electrophiles would lead to alpha-substituted products.

Transformations Involving the Piperidine (B6355638) Nitrogen

The tertiary amine functionality of the piperidine ring offers another site for chemical modification.

N-Demethylation and N-Dearylation Reactions

The N-benzyl group can potentially be removed through hydrogenolysis, typically using a palladium catalyst and a hydrogen source. This would yield the corresponding secondary amine, 2,4,5-trimethylpiperidin-3-one. Other debenzylation methods could also be employed.

Quaternization and Ring Expansion/Contraction

The piperidine nitrogen can react with alkyl halides to form a quaternary ammonium (B1175870) salt. Such quaternization can influence the reactivity of the ring and may serve as a precursor for elimination or rearrangement reactions.

While less common for simple piperidinones, ring expansion or contraction reactions could potentially be induced under specific conditions, such as photochemical activation or rearrangement reactions involving the nitrogen or the carbonyl group. nih.gov For instance, photochemical reactions have been shown to induce ring contraction in some saturated heterocycles. nih.gov

Investigation of Reaction Mechanisms and Transition States

The acid-catalyzed treatment of substituted piperidin-3-ones can lead to profound skeletal rearrangements. A notable transformation in this class is the acid-catalyzed rearrangement of 1-benzyl-2-methyl-3-piperidone to 1-benzyl-2-acetylpyrrolidine. documentsdelivered.com While this specific study does not involve the 4,5-trimethyl substitution pattern of the target molecule, the underlying mechanism provides a valuable framework for understanding potential acid-catalyzed transformations of 1-benzyl-2,4,5-trimethylpiperidin-3-one.

The proposed mechanism for this rearrangement likely proceeds through the following key steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon.

Enolization: Subsequent deprotonation at the C-2 position leads to the formation of an enol intermediate.

Aziridinium (B1262131) Ion Formation and Ring Contraction: The lone pair of the nitrogen atom can attack the C-2 carbon, leading to the formation of a transient aziridinium ion intermediate. This is followed by a concerted cleavage of the C2-C3 bond, resulting in a ring contraction to a five-membered pyrrolidine (B122466) ring.

Keto-Enol Tautomerism: The resulting intermediate undergoes keto-enol tautomerism to yield the final, more stable 1-benzyl-2-acetylpyrrolidine product.

The presence of methyl groups at the C-4 and C-5 positions in this compound would be expected to influence the stability of the intermediates and transition states in a similar rearrangement. The stereochemistry of these methyl groups would also play a crucial role in the stereochemical outcome of the reaction.

Table 1: Plausible Acid-Catalyzed Rearrangement Products of this compound Isomers

Starting Material StereoisomerMajor Rearrangement ProductPlausible Mechanism
(2R,4R,5S)-1-Benzyl-2,4,5-trimethylpiperidin-3-one(2R)-1-Benzyl-2-((R)-1-oxopropan-2-yl)-3,4-dimethylpyrrolidineConcerted aziridinium ion formation and ring contraction
(2S,4R,5S)-1-Benzyl-2,4,5-trimethylpiperidin-3-one(2S)-1-Benzyl-2-((S)-1-oxopropan-2-yl)-3,4-dimethylpyrrolidineStereospecific rearrangement pathway

Note: The product structures are hypothetical and based on the established mechanism for a related compound.

In the presence of a strong base, α-halo ketones can undergo a characteristic skeletal rearrangement known as the Favorskii rearrangement, which typically results in the formation of a carboxylic acid derivative with a contracted ring system. ddugu.ac.inwikipedia.orgadichemistry.comchemistwizards.comyoutube.com This reaction proceeds through a cyclopropanone (B1606653) intermediate. wikipedia.orgadichemistry.com For this compound, halogenation at the C-2 or C-4 position would be a prerequisite for this type of transformation.

For instance, the reaction of a hypothetical 2-chloro-1-benzyl-2,4,5-trimethylpiperidin-3-one with a base like sodium hydroxide (B78521) would be expected to proceed as follows:

Enolate Formation: The base abstracts an acidic proton from the α'-carbon (C-4), leading to the formation of an enolate.

Intramolecular Nucleophilic Attack: The enolate then undergoes an intramolecular SN2 reaction, displacing the chloride ion and forming a bicyclic cyclopropanone intermediate.

Nucleophilic Attack on the Carbonyl: The hydroxide ion then attacks the carbonyl carbon of the strained cyclopropanone.

Ring Opening: The resulting tetrahedral intermediate collapses, leading to the cleavage of one of the C-C bonds of the cyclopropane (B1198618) ring to form a more stable carbanion.

Protonation: Protonation of the carbanion yields the final ring-contracted carboxylic acid product, a substituted pyrrolidine-3-carboxylic acid.

The regioselectivity of the ring opening of the cyclopropanone intermediate is generally governed by the formation of the more stable carbanion.

Table 2: Hypothetical Favorskii Rearrangement of a Halogenated Derivative

SubstrateBaseMajor Product
2-Chloro-1-benzyl-2,4,5-trimethylpiperidin-3-oneNaOH1-Benzyl-2,3,4-trimethylpyrrolidine-3-carboxylic acid
4-Bromo-1-benzyl-2,4,5-trimethylpiperidin-3-oneNaOMeMethyl 1-benzyl-2,4,5-trimethyl-2-azabicyclo[3.1.0]hexane-3-carboxylate

Note: These are hypothetical examples as the synthesis of the halo-substituted starting materials has not been described in the provided context.

Oxidative and Reductive Manipulations of the Piperidinone Ring System

The piperidinone ring system in this compound is amenable to both oxidative and reductive transformations, allowing for the introduction of new functional groups or the modification of the existing carbonyl group.

Oxidative Reactions:

Oxidizing agents such as potassium permanganate (B83412) (KMnO4) can be employed to oxidize the piperidine ring. rsc.orglookchem.com The reaction outcome can be influenced by the reaction conditions. For instance, oxidation of N-benzyl piperidines can lead to the formation of various products, including lactams (piperidin-2-ones) through oxidation at the α-carbon to the nitrogen. rsc.org In the case of this compound, oxidation with KMnO4 could potentially lead to the formation of a dicarbonyl compound or ring-cleavage products, depending on the severity of the conditions. The benzylic position is also susceptible to oxidation, which could lead to cleavage of the N-benzyl group under harsh oxidative conditions. youtube.com

Reductive Reactions:

The carbonyl group of the piperidin-3-one (B1582230) can be reduced to a hydroxyl group, yielding the corresponding 1-benzyl-2,4,5-trimethylpiperidin-3-ol. This reduction can be achieved using various reducing agents, such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The stereochemical outcome of the reduction is dependent on the steric hindrance around the carbonyl group, which will influence the facial selectivity of the hydride attack. The methyl groups at positions 2 and 4 will direct the incoming hydride to the less hindered face of the carbonyl. Asymmetric reduction methods could also be employed to achieve stereoselective synthesis of a particular diastereomer of the resulting alcohol. researchgate.net

Table 3: Representative Oxidative and Reductive Transformations

Reaction TypeReagentPlausible Product(s)
OxidationKMnO4 (mild)1-Benzyl-2,4,5-trimethylpiperidine-3,6-dione
OxidationKMnO4 (strong)Ring-opened dicarboxylic acid derivatives
ReductionNaBH4(3S/3R)-1-Benzyl-2,4,5-trimethylpiperidin-3-ol
ReductionLiAlH4(3S/3R)-1-Benzyl-2,4,5-trimethylpiperidin-3-ol

Structural Elucidation and Advanced Conformational Analysis

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic compounds in solution. For a molecule with multiple stereocenters like 1-Benzyl-2,4,5-trimethylpiperidin-3-one, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments is indispensable.

The constitutional framework and relative stereochemistry of this compound are determined through a suite of 2D NMR experiments. Each experiment provides specific connectivity information, allowing for a comprehensive assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For the target molecule, COSY would reveal the connectivity between the protons on the piperidine (B6355638) ring, for example, between H-2 and the C-2 methyl protons, H-4 and the C-4 methyl protons, H-4 and H-5, and H-5 and the C-5 methyl protons, as well as the protons at C-6. This allows for the mapping of the proton sequence around the heterocyclic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It provides an unambiguous assignment of the carbon signals for all protonated carbons in the molecule, such as the CH groups at C-2, C-4, and C-5, the CH₂ group at C-6, the three CH₃ groups, the benzylic CH₂ group, and the aromatic CH groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining the relative stereochemistry. It detects protons that are close in space, irrespective of their bonding connectivity. For the piperidine ring, NOESY correlations between protons in a 1,3-diaxial relationship are particularly strong and diagnostic of their relative orientation. For example, a NOESY cross-peak between the C-2 methyl protons and an axial proton at C-6 would suggest an axial orientation for the C-2 methyl group. The spatial relationships between the three methyl groups (C-2, C-4, and C-5) can be mapped out to define the diastereomeric form of the molecule.

Table 1: Illustrative 2D NMR Data for a Hypothetical Diastereomer of this compound
Positionδ ¹H (ppm)δ ¹³C (ppm)Key HMBC Correlations (¹H → ¹³C)Key NOESY Correlations
C-23.15 (q)65.2C-3, C-6, 2-CH₃H-6a, 2-CH₃
C-3-210.5--
C-42.80 (m)45.1C-3, C-5, 4-CH₃H-5, H-2, 4-CH₃
C-52.10 (m)38.9C-4, C-6, 5-CH₃H-4, H-6e, 5-CH₃
C-62.95 (dd), 2.40 (dd)54.8C-2, C-5, Benzyl-CH₂H-2, H-5
Benzyl-CH₂3.60 (d), 3.50 (d)60.1C-2, C-6, Aromatic CAromatic H, H-2, H-6a
Aromatic7.20-7.40 (m)127-138Benzyl-CH₂Benzyl-CH₂
2-CH₃1.10 (d)15.3C-2, C-3H-2
4-CH₃1.05 (d)14.8C-3, C-4, C-5H-4
5-CH₃0.95 (d)12.5C-4, C-5, C-6H-5

Note: This table is a hypothetical representation and does not reflect actual experimental data.

The compound this compound possesses three stereogenic centers at C-2, C-4, and C-5. Consequently, it can exist as a mixture of diastereomers and, for each diastereomer, a pair of enantiomers. Chiral NMR spectroscopy is a powerful tool for determining the enantiomeric purity or enantiomeric excess (ee) of a chiral substance. nih.gov This is typically achieved by adding a chiral solvating agent (CSA) to the NMR sample. nih.gov

The CSA, such as (-)-(18-crown-6)-2,3,11,12-tetracarboxylic acid, forms transient, diastereomeric complexes with each enantiomer of the analyte. nih.gov These diastereomeric complexes have slightly different magnetic environments, which can lead to the resolution of previously overlapping signals in the NMR spectrum (typically ¹H NMR) into two distinct sets of peaks, one for each enantiomer. The relative integration of these separated peaks allows for the direct calculation of the enantiomeric ratio. This method is non-destructive and often requires only a small amount of sample. nih.gov

X-ray Crystallography for Definitive Stereochemical and Conformational Analysis

X-ray crystallography provides the most unambiguous and precise structural information for a molecule in the solid state. nih.gov Obtaining a single crystal of sufficient quality of this compound would allow for its definitive structural determination.

The analysis would yield a three-dimensional model of the molecule, providing exact atomic coordinates. From this model, crucial structural parameters can be determined:

Absolute Stereochemistry: If a heavy atom is present or by using specific crystallographic techniques (anomalous dispersion), the absolute configuration (R/S) of each of the three stereocenters can be determined.

Conformation: The precise conformation of the piperidin-3-one (B1582230) ring (e.g., chair, boat, or twist-boat) would be established.

Substituent Orientation: The analysis would confirm the axial or equatorial disposition of the benzyl (B1604629) group and the three methyl groups.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles would be obtained, which can reveal any strain or unusual electronic effects within the molecule.

For N-benzyl piperidine derivatives, crystallographic studies often reveal a chair conformation for the piperidine ring with bulky substituents occupying equatorial positions to minimize steric strain. nih.govresearchgate.net

Table 2: Hypothetical Crystallographic Data for this compound
ParameterIllustrative Value
Chemical FormulaC₁₅H₂₁NO
Formula Weight231.34
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.15
b (Å)8.54
c (Å)16.21
β (°)98.5
V (ų)1389.2
Z4
Ring ConformationDistorted Chair
C2-MethylEquatorial
C4-MethylAxial
C5-MethylEquatorial
N-BenzylEquatorial

Note: This table is a hypothetical representation and does not reflect actual experimental data.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. ripublication.com

For this compound, the key expected vibrational modes would include:

C=O Stretch: A strong, sharp absorption band in the IR spectrum, typically in the range of 1710-1730 cm⁻¹, characteristic of a six-membered ring ketone. The exact frequency can be influenced by ring strain and conformation.

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene (B1212753) groups are observed just below 3000 cm⁻¹.

C-N Stretch: The stretching vibration of the tertiary amine C-N bond is expected in the fingerprint region, typically around 1100-1250 cm⁻¹.

Aromatic C=C Bends: Characteristic bands for the benzyl group's phenyl ring would be observed in the 1450-1600 cm⁻¹ region.

While IR and Raman are excellent for functional group identification, they generally provide less detailed stereochemical information compared to NMR or X-ray crystallography. However, subtle shifts in vibrational frequencies can sometimes be correlated with specific conformational isomers.

Mass Spectrometry for Fragmentation Pathway Analysis and Structural Confirmation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed, confirming the molecular formula C₁₅H₂₁NO (monoisotopic mass: 231.1623 Da).

Tandem mass spectrometry (MS/MS) experiments would be used to analyze the fragmentation pathways. For N-benzyl piperidine derivatives, a characteristic and often dominant fragmentation pathway is the cleavage of the benzylic C-N bond. nih.gov This leads to the formation of a highly stable benzyl cation or, more commonly, its rearranged tropylium (B1234903) ion isomer at m/z 91. Other fragmentation pathways would involve cleavages of the piperidine ring, with losses of methyl groups or other small neutral fragments, providing further corroboration of the proposed structure.

Table 3: Plausible Mass Spectrometry Fragments for this compound
m/z (Proposed)Ion Structure / Identity
232.1696[M+H]⁺ (Protonated Molecule)
216.1383[M+H - CH₄]⁺
140.1434[M+H - C₇H₇]⁺ (Loss of benzyl radical)
91.0542[C₇H₇]⁺ (Tropylium ion)

Note: This table represents predicted fragments based on common fragmentation pathways.

Conformational Preferences and Dynamics of the Piperidinone Ring System

The piperidine ring is known to preferentially adopt a chair conformation to minimize torsional strain and steric interactions. acs.org However, in a highly substituted system like this compound, the conformational landscape is complex. The presence of the sp²-hybridized carbonyl carbon at C-3 causes a flattening of the ring in that region.

The conformational equilibrium will be governed by the steric demands of the four substituents. Generally, bulky substituents prefer to occupy equatorial positions to avoid unfavorable 1,3-diaxial interactions. nih.gov However, with three methyl groups and a benzyl group, it is likely that at least one substituent may be forced into an axial position, depending on the relative stereochemistry (i.e., the specific diastereomer).

The energetic balance between different chair conformations, and potentially higher-energy twist-boat conformers, would define the conformational preference. This dynamic behavior can be studied using variable-temperature NMR experiments. By analyzing changes in chemical shifts and coupling constants as a function of temperature, it is possible to determine the thermodynamic parameters (ΔG, ΔH, ΔS) for the conformational equilibrium and the energy barrier to ring inversion. fsu.edu The ultimate conformation is a delicate balance of minimizing A-values (steric strain) and avoiding unfavorable electrostatic interactions. nih.gov

Design, Synthesis, and Structure Activity Relationship Sar Studies of Analogues and Derivatives

Rational Design of Structural Analogues of 1-Benzyl-2,4,5-trimethylpiperidin-3-one

There is no published research on the rational design of structural analogues of this compound. The scientific community has not yet reported on the specific molecular targets or therapeutic areas for which analogues of this compound might be designed.

Exploration of Substituent Effects on the Piperidinone Ring

No studies were found that investigate the effects of altering or adding substituents to the 2,4,5-trimethylpiperidin-3-one core of the molecule. The impact of modifying the methyl groups at the C2, C4, and C5 positions on the biological activity of this scaffold remains unexplored in the available literature.

Modifications to the Benzyl (B1604629) Moiety and its Impact on Activity

Information regarding modifications to the N-benzyl group of this compound is not available. Research detailing the synthesis of analogues with substituted or alternative aromatic groups on the benzyl moiety and the resulting impact on biological activity has not been published.

Stereoisomeric Libraries and Their Distinct Contributions to SAR

The core structure of this compound contains multiple chiral centers, suggesting the potential for various stereoisomers. However, there is no literature on the synthesis of stereoisomeric libraries for this compound or the investigation of the distinct biological activities and contributions of each stereoisomer to the structure-activity relationship.

Bioisosteric Replacements and Scaffold Variations

There are no documented studies on the bioisosteric replacement of functional groups within this compound. Furthermore, research on variations of the fundamental piperidinone scaffold to explore different chemical space and potential biological activities is absent from the scientific record.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

No quantitative structure-activity relationship (QSAR) models for this compound or its analogues have been reported. The absence of a dataset of synthesized analogues and their corresponding biological activities precludes the development of predictive QSAR models for designing new, potentially more active compounds.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic landscape of a molecule. acs.org For a compound like 1-Benzyl-2,4,5-trimethylpiperidin-3-one, DFT methods such as B3LYP with a 6-311G(d,p) basis set can be employed to optimize its three-dimensional geometry and compute key electronic properties. acs.org

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. acs.org For related 3,5-bis(arylidene)-N-benzenesulfonyl-4-piperidone derivatives, calculated HOMO-LUMO energies have shown that charge transfer interactions occur within the molecules. acs.org

From these orbital energies, global reactivity descriptors can be calculated to quantify the molecule's reactivity. These parameters provide a quantitative basis for comparing the reactivity of different piperidone analogs.

Table 1: Global Reactivity Descriptors Derived from HOMO-LUMO Energies Note: The values below are hypothetical examples for illustrative purposes, as specific calculations for this compound are not publicly available.

DescriptorFormulaSignificance
Ionization Potential (I) I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOEnergy released when an electron is added.
Chemical Hardness (η) η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S) S = 1 / (2η)Reciprocal of hardness, indicates reactivity.
Electronegativity (χ) χ = (I + A) / 2Power of an atom to attract electrons.
Electrophilicity Index (ω) ω = χ2 / (2η)A measure of electrophilic character.

Natural Bond Orbital (NBO) analysis can further dissect the electronic structure, revealing details about atomic charges, hybridization, and delocalization of electron density through hyperconjugative interactions. acs.org

Molecular Dynamics Simulations for Conformational Sampling

This compound possesses significant conformational flexibility, particularly concerning the orientation of the benzyl (B1604629) group and the puckering of the piperidine (B6355638) ring. Molecular dynamics (MD) simulations offer a powerful method to explore the conformational landscape of the molecule over time. nih.gov By simulating the atomic motions based on a given force field (e.g., CHARMM, AMBER), MD can identify the most stable, low-energy conformations and the energy barriers between them. nih.gov

For related piperidine derivatives, conformational free energies have been determined using both experimental (J-value method) and computational (molecular mechanics) approaches. nih.gov These studies show that electrostatic interactions can significantly influence conformational preferences, especially upon protonation of the piperidine nitrogen. nih.gov An MD simulation of this compound in a solvent like water would reveal the dynamics of the piperidine ring, which typically adopts chair, boat, or twist-boat conformations, and the rotational freedom of the benzyl and methyl substituents. This information is critical for understanding how the molecule might adapt its shape to fit into a biological target's binding site. mdpi.com

Ab Initio and Density Functional Theory (DFT) Studies of Reaction Mechanisms

Computational chemistry provides essential tools for investigating the mechanisms of chemical reactions. Ab initio and DFT methods can be used to map the potential energy surface for reactions involved in the synthesis or transformation of this compound. For instance, the synthesis of substituted piperidones often involves multi-component reactions or cyclization cascades. researchgate.netnih.gov

DFT calculations can model the entire reaction pathway, identifying the structures of reactants, transition states, intermediates, and products. researchgate.net By calculating the activation energies associated with each transition state, the rate-determining step of the reaction can be identified. This approach has been used to study substituent effects in reactions leading to piperidone scaffolds. researchgate.net For example, the mechanism of the Mannich reaction or a Diels-Alder reaction to form the piperidine ring could be elucidated, providing insights into stereoselectivity and reaction kinetics that are valuable for optimizing synthetic protocols.

Molecular Docking and Dynamics for Ligand-Target Interaction Prediction

Given the prevalence of the piperidine scaffold in neuropharmacology and other therapeutic areas, a key application of computational chemistry is to predict how this compound might interact with biological targets. Molecular docking is a technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov Analogs such as N-benzyl piperidine derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and histone deacetylase (HDAC), targets relevant to Alzheimer's disease. nih.gov

A typical workflow involves:

Target Selection: Identifying a potential protein target based on the activities of structurally similar molecules. Examples include sigma receptors, AChE, or various proteases. nih.govnih.gov

Docking Simulation: Using software like AutoDock or Glide, the this compound molecule is placed into the binding site of the target protein in various conformations. A scoring function then estimates the binding affinity for each pose. dovepress.com

Binding Mode Analysis: The best-scoring poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and amino acid residues of the protein.

MD Simulation: The most promising ligand-protein complex from docking is then subjected to MD simulations to assess the stability of the predicted binding mode over time. nih.gov This helps to refine the binding pose and provides a more dynamic picture of the interaction.

Prediction of Spectroscopic Properties and Experimental Correlation

Quantum chemical calculations can accurately predict various spectroscopic properties, which can be invaluable for structural confirmation when compared with experimental data. Using methods like DFT, one can calculate the theoretical NMR (1H and 13C) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic absorption spectra. rsc.org

The calculated spectra for a proposed structure of this compound can be compared with experimentally obtained spectra. A strong correlation between the theoretical and experimental data provides high confidence in the assigned structure and its predominant conformation in solution. acs.org For example, DFT has been used to determine the stereochemical structure of complex dispiro-piperidine derivatives, with results confirmed by X-ray crystallography. rsc.org

Table 2: Hypothetical Correlation of Predicted vs. Experimental Spectroscopic Data This table illustrates the principle of comparing calculated and experimental data. Actual values would require specific computations and lab measurements.

Spectroscopic Data Predicted Value (DFT) Experimental Value
1H NMR (δ, ppm) Chemical shifts for each protonMeasured chemical shifts
13C NMR (δ, ppm) Chemical shifts for each carbonMeasured chemical shifts
IR Frequency (cm-1) C=O stretch: ~1720 cm-1C=O stretch: ~1715 cm-1
C-N stretch: ~1100 cm-1C-N stretch: ~1105 cm-1

Virtual Screening and Computational Design of Novel Analogues

Computational methods are pivotal in the discovery of new lead compounds and the optimization of existing ones. Starting with the this compound scaffold, new analogs can be designed and evaluated in silico.

Virtual Screening: A library of compounds, either commercially available or computationally generated based on the core piperidone structure, can be rapidly screened against a specific protein target. sciengpub.ir This process, known as virtual screening, filters large databases to identify a smaller set of promising candidates for further experimental testing. nih.gov Screening of piperidine-based libraries has been successfully employed to identify potential ligands for targets like the COVID-19 protease and sigma receptors. nih.govsciengpub.ir

Computational Design: Based on the structure-activity relationships (SAR) derived from an initial set of compounds, new analogs can be rationally designed. nih.gov For example, if docking studies suggest that a specific region of the binding pocket is unoccupied, modifications can be made to the parent molecule to include functional groups that can form favorable interactions in that region. This iterative cycle of design, computational evaluation (predicting affinity, ADMET properties), and synthesis is a cornerstone of modern drug discovery. researchgate.net

Exploration of Biological Activities and Underlying Molecular Mechanisms

Investigation of Molecular Targets and Binding Affinities

There is no available data from binding assays or affinity studies to identify the specific molecular targets of 1-Benzyl-2,4,5-trimethylpiperidin-3-one. Research on analogous compounds suggests that molecules with a benzylpiperidine scaffold can interact with a variety of biological targets, but this cannot be directly extrapolated to the compound .

Enzyme Inhibition and Activation Studies (e.g., PARP1 inhibitors)

No studies have been published that investigate the inhibitory or activating effects of this compound on any enzymes, including Poly (ADP-ribose) polymerase 1 (PARP1).

Cellular Pathway Modulation and Molecular Recognition Mechanisms

Information regarding the modulation of cellular pathways or the molecular recognition mechanisms of this compound is not available.

Mechanistic Elucidation of Observed Biological Effects

As there are no observed biological effects documented for this compound, no mechanistic studies have been conducted.

There are no reports of allosteric modulation studies involving this compound.

There is no research available on the potential for this compound to disrupt protein-protein interactions.

Applications As a Key Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Natural Products and Analogues

The piperidine (B6355638) scaffold is a common motif in a vast array of naturally occurring alkaloids, many of which exhibit potent biological activities. The specific substitution pattern of 1-Benzyl-2,4,5-trimethylpiperidin-3-one provides a pre-functionalized core that can be strategically elaborated to access these complex natural products. Synthetic chemists can leverage the ketone functionality for a variety of transformations, such as aldol (B89426) condensations, Wittig reactions, and reductive aminations, to introduce additional complexity and build upon the piperidine ring. The stereochemistry of the three methyl groups also offers a handle for controlling the three-dimensional arrangement of atoms in the target molecule, a critical aspect in the synthesis of biologically active compounds.

While specific total syntheses employing this compound as a starting material are not extensively documented in publicly available literature, the strategic importance of highly substituted piperidines suggests its potential as a key fragment in retrosynthetic analysis. For instance, the core structure could be envisioned as a precursor to segments of complex alkaloids like the histrionicotoxins or various indolizidine and quinolizidine (B1214090) alkaloids.

Versatile Synthon for Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are fundamental components of many pharmaceuticals, agrochemicals, and functional materials. This compound serves as a versatile synthon for the creation of a diverse range of these heterocyclic systems. The inherent reactivity of the ketone and the secondary amine (after potential debenzylation) allows for a multitude of cyclization strategies.

For example, condensation reactions with various binucleophiles can lead to the formation of fused heterocyclic systems. Reaction with hydrazine (B178648) derivatives could yield pyrazolo-piperidines, while condensation with hydroxylamine (B1172632) could produce isoxazolo-piperidines. Furthermore, the ketone can be transformed into other functional groups, such as an enolate or an enamine, which can then participate in cycloaddition reactions to construct more elaborate ring systems. The presence of the benzyl (B1604629) group provides a means of protecting the nitrogen atom, which can be selectively removed at a later stage in the synthesis to allow for further functionalization.

Heterocyclic SystemPotential Synthetic Route from this compound
Pyrazolo-piperidinesCondensation with hydrazine or substituted hydrazines.
Isoxazolo-piperidinesCondensation with hydroxylamine.
Fused PyrimidinesReaction with ureas or thioureas.
Spirocyclic HeterocyclesIntramolecular cyclization reactions following functionalization.

Building Block for the Development of Chemical Probes for Biological Systems

Chemical probes are essential tools for elucidating biological pathways and identifying new drug targets. The piperidine scaffold is a privileged structure in medicinal chemistry, as it is present in numerous approved drugs. The unique substitution pattern of this compound can be exploited to design and synthesize novel chemical probes.

By incorporating reporter groups, such as fluorescent dyes or affinity tags, onto the piperidine core, researchers can create molecules that can be used to visualize and track biological processes. The benzyl group can be replaced with other functionalities to modulate the compound's solubility, cell permeability, and target-binding properties. The ketone offers a convenient point for attaching linkers or other functional moieties. The development of such probes derived from this scaffold could aid in the study of enzymes, receptors, and ion channels where the piperidine motif is known to interact.

Applications in Materials Science and Polymer Chemistry

While the primary applications of this compound are in synthetic and medicinal chemistry, its structural features suggest potential, albeit less explored, applications in materials science. The rigid piperidine ring and the aromatic benzyl group could be incorporated into polymer backbones or as pendant groups to influence the material's thermal and mechanical properties.

For instance, the amine functionality (after debenzylation) could be used to create polyamides or polyimides. The ketone could be a site for polymerization or cross-linking reactions. The chirality of the molecule could also be harnessed to create chiral polymers with potential applications in enantioselective separations or as chiral catalysts. Further research is needed to fully explore the potential of this and related piperidinone scaffolds in the development of new materials and polymers.

Future Research Directions and Unexplored Avenues

Integration of Artificial Intelligence and Machine Learning in Synthetic Route Design and Optimization

The synthesis of complex, polysubstituted piperidones such as 1-Benzyl-2,4,5-trimethylpiperidin-3-one can be a significant challenge, often requiring multi-step procedures with potential for low yields and diastereomeric impurities. Artificial Intelligence (AI) and Machine Learning (ML) are poised to revolutionize this process.

Reaction Optimization: ML algorithms can optimize reaction conditions with remarkable efficiency. By analyzing a matrix of experimental data (e.g., temperature, solvent, catalyst, concentration), ML models can predict the conditions that will maximize yield and purity, thereby reducing the time and resources spent on trial-and-error laboratory work. This would be invaluable for optimizing the stereoselective synthesis of the three chiral centers present in the target molecule.

Technology ApplicationPotential Impact on Piperidinone Synthesis
Retrosynthesis AI Proposes novel and efficient multi-step or one-pot synthetic routes.
Yield Prediction Models Forecasts the likely success of a proposed reaction before it is attempted in the lab.
Condition Optimization Identifies optimal temperature, solvent, and catalyst combinations for maximum yield and purity.

Advanced Analytical Methodologies for In Situ Reaction Monitoring and Mechanism Elucidation

Understanding the mechanism of a chemical reaction is crucial for its control and optimization. Traditional methods involving quenching and offline analysis (e.g., chromatography) can be inadequate for studying reactions with transient or unstable intermediates. Advanced in situ (in the reaction vessel) spectroscopic techniques offer a real-time window into the reaction dynamics.

Real-Time Kinetic Analysis: Techniques like in situ Fourier Transform Infrared (FTIR) spectroscopy (e.g., ReactIR) can monitor the concentration of reactants, intermediates, and products in real-time. mt.com This allows for precise determination of reaction kinetics and identification of potential bottlenecks or side reactions. For the synthesis of this compound, this could provide insights into the rate of imine formation, cyclization, and the influence of the methyl substituents on the reaction progress.

Mechanism Elucidation: By observing the rise and fall of specific spectral signatures, researchers can identify and characterize reactive intermediates that are invisible to conventional analysis. This detailed mechanistic understanding enables the rational design of improved synthetic protocols. For instance, in situ monitoring could clarify the stereochemical evolution of the reaction, guiding efforts to develop a highly diastereoselective synthesis. mt.com

Analytical TechniqueInformation GainedAdvantage for Piperidinone Synthesis
In Situ FTIR/Raman Real-time concentration profiles of all key species.Precise kinetic data, endpoint determination, and identification of intermediates.
In Situ NMR Detailed structural information on species in solution.Unambiguous identification of intermediates and stereoisomers during the reaction.
Probe-Based Particle Sizing Monitors crystallization and precipitation events.Optimization of product isolation and purification steps. mt.com

Chemoinformatic Approaches for Scaffold Derivatization and Property Prediction

Chemoinformatics provides the computational tools to navigate the vast chemical space of possible piperidinone derivatives and to prioritize compounds with desirable drug-like properties. nih.govnih.gov This in silico approach accelerates the drug discovery process by focusing laboratory efforts on the most promising candidates.

Virtual Library Design: Starting with the this compound core, chemoinformatic tools can generate vast virtual libraries by systematically modifying substituents. For example, the benzyl (B1604629) group could be replaced with other aromatic or heterocyclic moieties, and the methyl groups could be varied in number, position, or replaced with other alkyl or functional groups. These libraries can then be filtered based on calculated physicochemical properties to ensure drug-likeness (e.g., molecular weight, lipophilicity, hydrogen bond donors/acceptors). nih.gov

ADMET Property Prediction: A critical aspect of drug development is assessing a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. Chemoinformatic models can predict these properties with increasing accuracy, allowing for the early deselection of compounds likely to fail in later stages of development due to poor pharmacokinetics or toxicity. nih.gov This predictive power allows chemists to design derivatives of the parent scaffold with an optimized balance of potency and safety.

Exploration of Novel Biological Targets and Therapeutic Modalities through Mechanistic Studies

The piperidone scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. arizona.eduresearchgate.net While the precise activity of this compound is uncharacterized, its structural class is associated with anticancer, anti-inflammatory, and neuroprotective properties. ajchem-a.comnih.gov

Target Identification: Computational tools can predict potential biological targets for a novel compound. By comparing the 3D structure of this compound against databases of known protein binding sites (a process known as reverse docking or target fishing), researchers can generate hypotheses about its mechanism of action. clinmedkaz.org Web-based tools like SwissTargetPrediction can suggest likely protein targets, including enzymes, ion channels, and G-protein coupled receptors. clinmedkaz.org

Mechanistic Studies: Once a potential target is identified, detailed mechanistic studies can elucidate how the compound exerts its effect. For example, if a piperidinone derivative is predicted to be an enzyme inhibitor, biochemical assays can confirm this activity and determine its potency and mode of inhibition. If it shows antiproliferative effects on cancer cells, further studies could investigate its impact on specific signaling pathways, such as apoptosis or cell cycle regulation. nih.gov These studies are essential for understanding the therapeutic potential and guiding further optimization of the molecule.

Research AreaExample Biological Targets/Activities
Oncology Proteasome inhibition, Caspase activation, Anti-proliferative effects. nih.gov
Neuroscience Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE) inhibition (relevant to Alzheimer's disease). ajchem-a.com
Infectious Disease Antibacterial and antifungal activity.
Inflammation Inhibition of pro-inflammatory cytokines.

Sustainable Synthesis and Green Chemistry Innovations for Piperidinone Derivatives

Modern chemical synthesis places a strong emphasis on sustainability, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. Applying green chemistry principles to the synthesis of piperidinone derivatives is a critical area for future research.

Alternative Solvents and Catalysts: Traditional organic syntheses often rely on volatile and toxic solvents. Research into performing reactions in more environmentally benign media, such as water or bio-based solvents, is a key goal. researchgate.net Furthermore, developing highly efficient and recyclable catalysts (e.g., solid-supported catalysts or biocatalysts) can significantly reduce chemical waste. researchgate.net For piperidinone synthesis, exploring one-pot reactions catalyzed by recoverable nanocatalysts could offer a greener alternative to traditional multi-step methods. ajchem-a.com

Predicted Analytical Data

Given the absence of published experimental data for this compound, the following table presents predicted spectroscopic data based on the analysis of its constituent chemical moieties and data from similar N-benzyl piperidines and substituted ketones. rsc.orgcwu.eduresearchgate.netacs.org

TechniquePredicted Data
¹H NMR Aromatic Protons (Benzyl): Multiplet around δ 7.2-7.4 ppm (5H). Benzylic Protons (-CH₂-Ph): Singlet or AB quartet around δ 3.5-3.8 ppm (2H). Piperidine (B6355638) Ring Protons: Complex multiplets from δ 2.0-3.5 ppm. Methyl Protons (-CH₃): Doublets or singlets in the δ 0.9-1.5 ppm range.
¹³C NMR Carbonyl Carbon (C=O): Signal expected > δ 200 ppm. Aromatic Carbons: Signals in the δ 127-140 ppm range. Benzylic Carbon (-CH₂-Ph): Signal around δ 55-65 ppm. Piperidine Ring Carbons: Signals in the δ 30-60 ppm range. Methyl Carbons (-CH₃): Signals in the δ 10-25 ppm range.
FTIR (cm⁻¹) C=O Stretch (Ketone): Strong absorption around 1710-1725 cm⁻¹. C-H Stretch (Aromatic/Aliphatic): Absorptions in the 2850-3100 cm⁻¹ range. C-N Stretch: Absorption around 1100-1200 cm⁻¹.
Mass Spec (EI) Molecular Ion (M⁺): Predicted at m/z = 231. Key Fragments: Loss of benzyl (m/z 91), fragments corresponding to the piperidinone ring.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.